Diphenyl malonate

描述

Diphenyl malonate is a chemical compound that serves as a key intermediate in various synthetic organic reactions. It is involved in the synthesis of amides, esters, peptides, and β-lactams, which are significant in pharmaceutical and chemical industries. The compound's utility is highlighted by its role in the formation of dissymmetric S,O-malonates, which are synthesized from symmetric diphenyl dithiomalonates under neutral conditions . Additionally, diphenyl malonate derivatives have been used as catalysts in asymmetric Michael reactions, demonstrating the versatility of this compound in organic synthesis .

Synthesis Analysis

The synthesis of diphenyl malonate and its derivatives involves several innovative methods. For instance, diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, a derivative of diphenyl malonate, is prepared from 2-benzoxazolethiol and diphenyl phosphorochloridate and has shown to be a very useful condensing agent . Another method includes the thermal formation of an acylketene from symmetric diphenyl dithiomalonates, which leads to the selective synthesis of dissymmetric S,O-malonates . These methods demonstrate the synthetic flexibility and the potential for creating a variety of compounds from diphenyl malonate.

Molecular Structure Analysis

The molecular structure of diphenyl malonate derivatives plays a crucial role in their reactivity and the types of reactions they can participate in. For example, the structure of O-TMS-α,α-diphenyl-(S)-prolinol, modified with an ionic liquid moiety, is specifically designed to catalyze asymmetric Michael reactions efficiently . The molecular structure of these compounds, often characterized by the presence of phenyl groups and a malonate backbone, is key to their function as intermediates and catalysts in organic synthesis.

Chemical Reactions Analysis

Diphenyl malonate is involved in a variety of chemical reactions. It is used in the esterification of malonic acid half esters by diphenyl phosphorazidate (DPPA), where the presence of an acidic hydrogen at the α-position to electron-withdrawing groups is essential for the formation of ketene intermediates . Additionally, diphenyl malonate reacts with diphenylcyclopropenone to yield unsaturated γ-lactones and other products, depending on the reaction conditions and the intermediates formed . These reactions underscore the reactivity of diphenyl malonate and its importance in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenyl malonate derivatives are influenced by their molecular structure. For instance, the synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a derivative of diphenyl malonate, involve the use of diethyl malonate and result in a C2-symmetric and conformationally rigid acyclic diol . The properties of these compounds, such as their symmetry and rigidity, are significant for their applications in synthesis and catalysis. The ability to manipulate these properties allows chemists to tailor diphenyl malonate derivatives for specific reactions and outcomes.

科学研究应用

Specific Scientific Field

Summary of the Application

Diphenyl malonate is used in the synthesis of chalcones . Chalcones are aromatic ketones that form the central core of many important biological compounds . They are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants .

Results or Outcomes

Chalcones synthesized using Diphenyl malonate are active lead molecules in medicinal chemistry for the discovery of new drugs . They exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .

Stereoselective Organic Transformation Reactions

Specific Scientific Field

Summary of the Application

Diphenyl malonate is used in the synthesis of guanidine-based organocatalysts for stereoselective organic transformation reactions . These reactions are crucial in the synthesis of enantiomerically pure molecules, which are important in pharmaceutical science .

Results or Outcomes

The use of guanidine-based organocatalysts in stereoselective organic transformation reactions has led to the successful synthesis of enantiomerically pure molecules . These molecules are of significant importance in pharmaceutical science .

Malonate Metabolism

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

Diphenyl malonate is involved in malonate metabolism, which plays an important role in symbiotic nitrogen metabolism, at least in clover nodules .

Methods of Application or Experimental Procedures

The genes matB and matC, which are related to malonate metabolism, have been successfully used for the generation of the industrial strain of Streptomyces for the production of antibiotics .

Results or Outcomes

The successful use of the genes matB and matC in the industrial strain of Streptomyces has led to the production of antibiotics .

Cyclocondensation Reactions

Specific Scientific Field

Summary of the Application

Diphenyl malonate is used in cyclocondensation reactions with 1,3-dinucleophiles to give six-membered heterocycles . These reactions are crucial in the synthesis of a variety of so-called “malonyl heterocycles” which possess a 1,3-dicarbonyl moiety or its enolized tautomeric 1-oxo-3-hydroxy form .

Results or Outcomes

The use of Diphenyl malonate in cyclocondensation reactions has led to the successful synthesis of a variety of “malonyl heterocycles” which are very useful reagents in the field of Organic Synthesis .

Knoevenagel Condensation Reaction

Specific Scientific Field

Summary of the Application

Diphenyl malonate is used in the Knoevenagel condensation reaction . This reaction is a method for forming carbon-carbon bonds in organic chemistry .

Results or Outcomes

The use of Diphenyl malonate in the Knoevenagel condensation reaction has led to the successful synthesis of a wide range of 1,5-diphenyl-2-penten-1-one analogues having a piperazine scaffold .

安全和危害

未来方向

属性

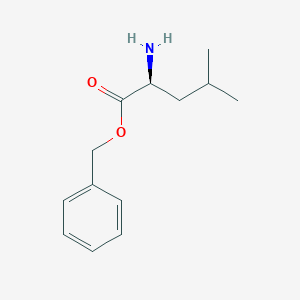

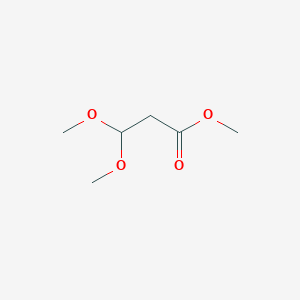

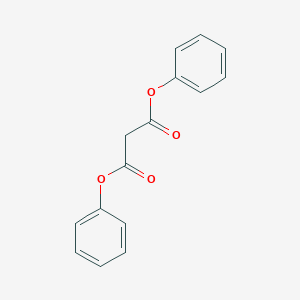

IUPAC Name |

diphenyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWOVPZEAFLXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382654 | |

| Record name | diphenyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl malonate | |

CAS RN |

1969-44-4 | |

| Record name | diphenyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。